Leukadherin-1

Übersicht

Beschreibung

Leukadherin-1 ist ein kleines Molekül, das als Agonist für den Komplementrezeptor 3 (CR3), auch bekannt als CD11b/CD18, wirkt. Dieser Rezeptor ist ein multifunktionales Integrin, das hauptsächlich auf Neutrophilen, myeloischen Zellen und natürlichen Killerzellen exprimiert wird. This compound hat in Tiermodellen für Gefäßverletzungen und Entzündungen ein therapeutisches Versprechen gezeigt, indem es die Entzündungssignalisierung reduziert und die Adhäsion von Leukozyten an entzündetem Endothel fördert .

Vorbereitungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für Leukadherin-1 sind in der verfügbaren Literatur nicht ausführlich beschrieben. Es ist bekannt, dass this compound ein kleiner Moleküll-allosterischer Aktivator von CR3 ist, und seine Herstellung beinhaltet organische Synthesetechniken

Chemische Reaktionsanalyse

This compound unterliegt hauptsächlich Reaktionen, die die CD11b/CD18-abhängige Zelladhäsion verstärken. Es erhöht die Adhäsion von Leukozyten an Fibrinogen und Interzelluläres Adhäsionsmolekül 1 (ICAM-1), indem es lange Membranverankerungen bildet . Die Verbindung unterliegt nicht typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution, sondern interagiert mit zellulären Rezeptoren, um ihre Wirkungen auszuüben.

Analyse Chemischer Reaktionen

Leukadherin-1 primarily undergoes reactions that enhance CD11b/CD18-dependent cell adhesion. It increases the adhesion of leukocytes to fibrinogen and intercellular adhesion molecule 1 (ICAM-1) by forming long membrane tethers . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution but rather interacts with cellular receptors to exert its effects.

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Regulation of Inflammatory Responses:

Leukadherin-1 has been demonstrated to modulate inflammatory responses by enhancing the activation of CD11b on macrophages. In a study investigating its effects on lipopolysaccharide (LPS)-induced inflammation, LA1 significantly inhibited the pro-inflammatory response in macrophages and reduced mortality in mice subjected to endotoxic shock. The mechanism involves blocking the interaction between LPS and Toll-like receptor 4 (TLR4), thereby mitigating inflammatory damage in organs such as the liver and lungs .

Protection Against Hyperoxia:

Another study highlighted LA1's efficacy in preventing hyperoxia-induced leukocyte infiltration. By enhancing CD11b/CD18-dependent adhesion, LA1 reduced leukocyte migration into tissues under hyperoxic conditions, suggesting its potential as a therapeutic agent in conditions characterized by excessive oxidative stress .

Oncology Applications

Antitumor Activity:

this compound has also been evaluated for its antitumor properties. In preclinical models of breast cancer, LA1 exhibited single-agent antitumor activity and improved outcomes when combined with chemotherapy agents such as paclitaxel. It was found to reduce tumor-associated myeloid-derived suppressor cells (MDSCs) and repolarize macrophages from an immunosuppressive phenotype to a more active immune state . This modulation of innate immunity indicates LA1's potential as an adjunct therapy in cancer treatment.

Mechanistic Insights:

Research using single-molecule force spectroscopy revealed that LA1 enhances leukocyte adhesion through the formation of long membrane tethers between CD11b/CD18 and its ligand ICAM-1. This increased adhesion correlates with reduced leukocyte migration, which could be beneficial in controlling tumor microenvironments .

Neurological Applications

Multiple Sclerosis Research:

In models of multiple sclerosis, specifically experimental autoimmune encephalomyelitis (EAE), this compound treatment led to significant improvements in clinical scores and reductions in demyelination and leukocyte infiltration in spinal tissues. These findings suggest that LA1 may offer therapeutic benefits during acute phases of multiple sclerosis by reducing oxidative stress and inflammatory cell recruitment .

Case Studies Overview

Wirkmechanismus

Leukadherin-1 exerts its effects by acting as an allosteric activator of the CR3 integrin. It enhances the binding of CD11b/CD18 to its ligands, such as ICAM-1, by forming long membrane tethers. This activation promotes leukocyte adhesion to inflamed endothelium and reduces transendothelial migration . The molecular targets involved include the CR3 integrin and its associated signaling pathways, which modulate immune cell adhesion and migration .

Vergleich Mit ähnlichen Verbindungen

Leukadherin-1 ist in seinem Wirkmechanismus als allosterischer Aktivator von CR3 einzigartig. Ähnliche Verbindungen umfassen andere Integrinagonisten, die auf verschiedene Integrine abzielen oder unterschiedliche Wirkmechanismen haben. Zum Beispiel:

Andere Integrinagonisten: Verbindungen, die Integrine wie CD11a/CD18 oder CD11c/CD18 aktivieren, können ähnliche Auswirkungen auf die Leukozytenadhäsion haben, zielen aber auf verschiedene Integrinuntereinheiten ab.

This compound zeichnet sich durch seine spezifische Aktivierung von CD11b/CD18 und seine potenziellen therapeutischen Anwendungen zur Reduzierung von Entzündungen und zur Behandlung von Autoimmunerkrankungen aus.

Biologische Aktivität

Leukadherin-1 (LA1) is a small molecule that acts as an agonist for the integrin CD11b/CD18, also known as Mac-1 or complement receptor 3 (CR3). This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on immune responses, and potential clinical applications.

This compound enhances the adhesion of leukocytes to endothelial cells and extracellular matrix components, primarily through its activation of CD11b/CD18. This integrin plays a crucial role in mediating leukocyte migration and immune responses.

- Increased Adhesion : LA1 promotes CD11b/CD18-dependent adhesion to ligands such as ICAM-1 and fibrinogen. The effective concentration (EC50) for this activity is approximately 4 μM .

- Reduction in Motility : By enhancing adhesion, LA1 decreases leukocyte motility and transendothelial migration, thereby potentially reducing tissue infiltration by inflammatory cells .

- Inflammatory Response Modulation : LA1 has been shown to modulate pro-inflammatory cytokine release, which is crucial in managing conditions characterized by excessive inflammation .

In Vivo Studies and Clinical Implications

Research has demonstrated the efficacy of this compound in various animal models, particularly concerning its protective effects against inflammatory damage.

Case Study: Endotoxic Shock Model

In a study examining endotoxic shock induced by lipopolysaccharide (LPS), treatment with LA1 resulted in:

- Reduced Mortality : Mice treated with LA1 showed significantly lower mortality rates compared to control groups.

- Pathological Improvements : Histological analysis indicated reduced liver and lung damage in LA1-treated mice .

Case Study: Experimental Autoimmune Encephalitis (EAE)

In a rat model of EAE, which simulates multiple sclerosis:

- Clinical Score Improvement : Animals treated with LA1 exhibited significant improvements in clinical scores and behavioral tests, indicating enhanced motor function.

- Reduced Inflammation : Histological assessments revealed decreased demyelination and reduced infiltration of CD45+ leukocytes in spinal tissues .

Summary of Key Findings

Eigenschaften

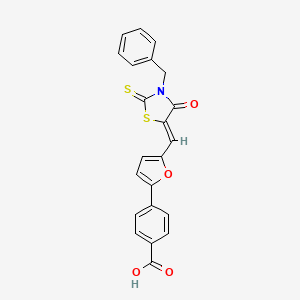

IUPAC Name |

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZGRQSLKVNPCI-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055362-72-4 | |

| Record name | GB-1275 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GB-1275 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Leukadherin-1 interact with its target, CD11b/CD18?

A1: this compound binds to and allosterically activates the CD11b/CD18 integrin on leukocytes. [, ] This activation enhances the adhesion of leukocytes to their ligands, such as ICAM-1 on the endothelium and iC3b on immune complexes. [, ]

Q2: What are the downstream effects of this compound binding to CD11b/CD18?

A2: this compound binding leads to several downstream effects:

- Reduced Leukocyte Transmigration: While LA1 initially enhances leukocyte adhesion to the endothelium, it ultimately reduces their transmigration into tissues. [, , ] This suggests a potential role in controlling excessive inflammation.

- Modulation of Immune Cell Activity: LA1 has been shown to inhibit the activation of macrophages, suppressing the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ] It also appears to influence NK cell function by reducing IFN-γ secretion. []

- Suppression of TLR Signaling: Research indicates LA1 can suppress Toll-like receptor (TLR) signaling pathways, particularly TLR2, TLR4, TLR7, and TLR9. [, , ] This suppression likely contributes to its anti-inflammatory effects.

- Modulation of Microglial Activity: In the central nervous system, LA1 has been shown to modulate microglial activity, reducing their activation and potentially protecting against neuronal damage in models of stroke and Parkinson's disease. [, , ]

Q3: What preclinical models have been used to investigate the efficacy of this compound?

A3: Researchers have explored LA1's therapeutic potential in various preclinical models:

- Inflammatory Diseases: Studies have shown LA1's potential in models of acute experimental colitis, [] endotoxic shock, [, ] and hyperoxia-induced lung injury in neonatal rats. []

- Transplantation: LA1 has demonstrated promising results in prolonging kidney allograft survival in mice, potentially by reducing leukocyte infiltration and promoting immune tolerance. [, ]

- Cancer: Research suggests LA1 may have anti-tumor effects by reducing the infiltration of tumor-associated macrophages (TAMs), thereby enhancing T-cell mediated anti-tumor immunity. []

- Neurological Disorders: LA1 has shown protective effects in models of stroke [, ] and rotenone-induced Parkinson's disease [] by modulating microglial activity and reducing neuroinflammation.

Q4: What are the potential clinical implications of this compound's preclinical efficacy?

A4: While further research is needed, LA1's preclinical efficacy suggests potential therapeutic avenues for conditions characterized by excessive inflammation and immune dysregulation. This includes autoimmune diseases like lupus, [] organ transplantation, [, ] and neurodegenerative disorders. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.